4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine
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Overview
Description
4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the methoxy group. Subsequent steps involve the formation of the benzenesulfonyl piperidine moiety and its attachment to the triazolopyridazine core. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions and catalysts for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine stands out due to its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
IUPAC Name |
6-methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S/c1-30-19-8-7-18-22-23-20(27(18)24-19)15-9-13-25(14-10-15)31(28,29)17-5-3-16(4-6-17)26-12-2-11-21-26/h2-8,11-12,15H,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUBLLHJWDWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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